S-[2-(4-Pyridyl)ethyl] thiolactic acid
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Overview
Description
S-[2-(4-Pyridyl)ethyl] thiolactic acid: is a biochemical compound with the molecular formula C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol . It is primarily used in proteomics research and is known for its crystalline appearance and solubility in various organic solvents such as dichloromethane, DMF, DMSO, ether, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(4-Pyridyl)ethyl] thiolactic acid typically involves the reaction of 4-pyridyl ethyl bromide with thiolactic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-[2-(4-Pyridyl)ethyl] thiolactic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typically used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Thioethers.
Scientific Research Applications
S-[2-(4-Pyridyl)ethyl] thiolactic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of S-[2-(4-Pyridyl)ethyl] thiolactic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The pyridyl ring can participate in π-π interactions with aromatic amino acids, influencing protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- S-[2-(4-Pyridyl)ethyl] thioglycolic acid
- S-[2-(4-Pyridyl)ethyl] thioacetic acid
- S-[2-(4-Pyridyl)ethyl] thiopropionic acid
Uniqueness
S-[2-(4-Pyridyl)ethyl] thiolactic acid is unique due to its specific combination of a pyridyl ring and a thiolactic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its solubility in various organic solvents and its crystalline nature also make it a valuable reagent in research and industrial applications .
Properties
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLJQDADOUQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404049 |
Source
|
Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-43-4 |
Source
|
Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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